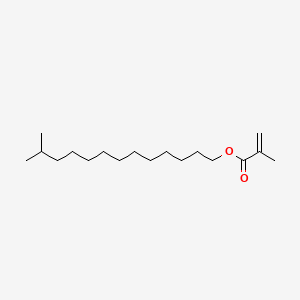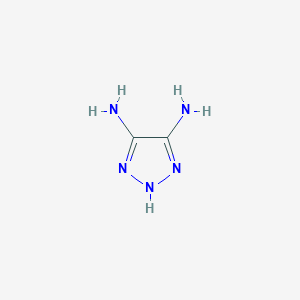![molecular formula C14H19Cl2N3O2S B13781982 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide groups under controlled conditions. The process may include steps such as:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor.
Sulfonamide Introduction: Reacting the isoquinoline derivative with sulfonamide reagents.
Piperidine Addition: Introducing the piperidine moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups.
Substitution: Nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to an allosteric site on the GyrA subunit, preventing the enzyme from functioning properly. This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Sulfonamides: Other members of this family include compounds like H-1337, which also exhibit antibacterial properties.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but through a different mechanism.
Uniqueness
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique binding site and mode of action, which provides an alternative approach to overcoming bacterial resistance compared to traditional antibiotics .
Eigenschaften
Molekularformel |
C14H19Cl2N3O2S |
|---|---|
Molekulargewicht |
364.3 g/mol |
IUPAC-Name |
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-2-7-15-10-12)14-5-1-3-11-9-16-8-6-13(11)14;;/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2;2*1H/t12-;;/m0../s1 |
InChI-Schlüssel |
XWDKHNICCZBYLN-LTCKWSDVSA-N |
Isomerische SMILES |
C1C[C@@H](CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Kanonische SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





iridium(III)](/img/structure/B13781928.png)

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)

